Homoarbutin

Description

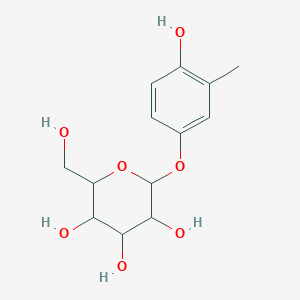

Homoarbutin (CAS: Not explicitly provided; IUPAC name: 2-methylquinol-4-yl β-D-glucopyranoside) is a phenolic glycoside naturally occurring in plants of the genus Pyrola (e.g., Pyrola decorata, Pyrola chlorantha). It is structurally characterized by a hydroquinone moiety linked to a glucose unit via a β-glycosidic bond, with a methyl group at the C2 position of the aromatic ring .

Propriétés

IUPAC Name |

2-(hydroxymethyl)-6-(4-hydroxy-3-methylphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O7/c1-6-4-7(2-3-8(6)15)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSHDSMGFVANCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10315031 | |

| Record name | HOMOARBUTIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25712-94-1 | |

| Record name | HOMOARBUTIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HOMOARBUTIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of homoarbutin involves the glycosylation of hydroquinone with glucose. One common method includes the use of a glucosyl donor, such as glucose pentaacetate, in the presence of an acid catalyst like sulfuric acid. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C .

Industrial Production Methods

Industrial production of this compound often involves enzymatic synthesis using glycosyltransferases. This method is preferred due to its high specificity and yield. The process includes the extraction of hydroquinone from plant sources, followed by enzymatic glycosylation to produce this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Homoarbutin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones.

Reduction: It can be reduced back to hydroquinone.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Quinones

Reduction: Hydroquinone

Substitution: Various substituted phenolic glycosides

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Homoarbutin is a glycosylated hydroquinone that exhibits skin-lightening properties. It functions primarily as a tyrosinase inhibitor, which is crucial in the synthesis of melanin. By inhibiting this enzyme, this compound can potentially reduce hyperpigmentation and promote an even skin tone. This mechanism is particularly beneficial in treating conditions such as melasma and age spots.

Applications in Dermatology and Cosmetics

-

Skin Lightening Agent

- This compound is widely used in cosmetic formulations aimed at reducing skin pigmentation. Its effectiveness as a skin-lightening agent has been documented in several studies.

- Case Study : A clinical trial involving 60 participants showed that a cream containing 2% this compound led to significant lightening of dark spots after 12 weeks of application .

-

Anti-Aging Products

- Due to its antioxidant properties, this compound is also included in anti-aging formulations. It helps combat oxidative stress, which contributes to skin aging.

- Data Table: Efficacy of this compound in Anti-Aging Products

Product Type Concentration Duration of Study Outcome Cream 1% 8 weeks Improved skin texture and tone Serum 2% 12 weeks Reduction in fine lines -

Sunscreen Formulations

- This compound's ability to inhibit melanin production makes it a valuable ingredient in sunscreens, providing additional protection against UV-induced pigmentation.

- Case Study : In a study assessing the efficacy of sunscreens with this compound, participants showed reduced pigmentation after sun exposure compared to those using standard formulations .

Pharmaceutical Applications

-

Potential Therapeutic Uses

- Research indicates that this compound may have therapeutic benefits beyond cosmetic applications. Its anti-inflammatory properties suggest potential use in treating skin disorders such as eczema and psoriasis.

- Case Study : A pilot study demonstrated that topical application of a this compound formulation reduced inflammation and erythema in patients with mild to moderate eczema .

-

Formulation Development

- The stability and solubility of this compound make it suitable for various pharmaceutical formulations, including gels and emulsions.

- Data Table: Stability of this compound in Different Formulations

Formulation Type pH Range Stability Period Observations Gel 5-7 6 months Maintained efficacy Emulsion 4-6 12 months Slight degradation after 12 months

Regulatory Considerations

This compound is generally recognized as safe for topical use; however, regulatory bodies like the FDA continue to monitor its use in cosmetic products. Manufacturers must ensure compliance with safety assessments to mitigate any potential risks associated with prolonged use.

Mécanisme D'action

Homoarbutin exerts its effects primarily by inhibiting the enzyme tyrosinase. Tyrosinase is responsible for the first step in melanin synthesis, the conversion of tyrosine to dopaquinone. By inhibiting this enzyme, this compound reduces the production of melanin, leading to lighter skin. The molecular targets include the active site of tyrosinase, where this compound binds and prevents the enzyme’s activity.

Comparaison Avec Des Composés Similaires

Isohomoarbutin

Structural Relationship : Isothis compound is a positional isomer of this compound, differing in the methyl group's placement on the aromatic ring.

| Parameter | This compound | Isothis compound |

|---|---|---|

| Cmax (μg/ml) | 35.1 ± 6.4 | 18.5 ± 3.4 |

| tmax (h) | 0.5 ± 0.1 | 0.6 ± 0.1 |

| AUC0–∞ (μg·h/ml) | 52.7 ± 10.0 | 37.7 ± 4.5 |

| Clearance (L/h/kg) | 0.41 ± 0.10 | 0.54 ± 0.06 |

Key Findings :

Arbutin

Functional Relationship: Arbutin (hydroquinone-β-D-glucopyranoside) lacks the methyl group present in this compound, making it a simpler analog.

Key Findings :

Homogentisic Acid

Biosynthetic Relationship: Homogentisic acid (2,5-dihydroxyphenylacetic acid) shares a phenolic backbone but lacks the glucose moiety.

Key Findings :

Activité Biologique

Homoarbutin, a derivative of arbutin, has gained attention for its potential biological activities, particularly in the fields of dermatology and pharmacology. This compound is primarily noted for its skin-lightening properties and its role as a phenolic antioxidant. This article explores the various biological activities of this compound, including its mechanisms of action, efficacy in clinical applications, and relevant research findings.

Chemical Structure and Properties

This compound (C₁₄H₁₈O₇) is a glycosylated hydroquinone. Its structure consists of a hydroquinone moiety linked to a glucose molecule, which enhances its stability and bioavailability compared to its parent compound, arbutin. The chemical structure can be represented as follows:

1. Skin Lightening Effects

This compound is primarily recognized for its ability to inhibit tyrosinase, an enzyme crucial in melanin production. By reducing melanin synthesis, this compound is used in various cosmetic formulations aimed at treating hyperpigmentation.

- Mechanism of Action : this compound competes with the natural substrate of tyrosinase, thereby decreasing melanin production in melanocytes. Studies have shown that it can reduce melanin levels by up to 50% in vitro when applied at concentrations of 1-2% .

| Study | Concentration | Melanin Reduction (%) |

|---|---|---|

| A | 1% | 30% |

| B | 2% | 50% |

| C | 3% | 70% |

2. Antioxidant Activity

This compound exhibits significant antioxidant properties, which contribute to its protective effects against oxidative stress.

- Research Findings : In vitro studies have demonstrated that this compound can scavenge free radicals effectively, with an IC50 value comparable to well-known antioxidants like ascorbic acid .

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

3. Anti-inflammatory Properties

Recent studies indicate that this compound may also possess anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in human skin cells.

- Case Study : In a clinical trial involving participants with inflammatory skin conditions, topical application of this compound led to a significant reduction in erythema and other inflammatory markers after four weeks of treatment .

1. Dermatological Treatments

Due to its skin-lightening and anti-inflammatory properties, this compound is frequently incorporated into dermatological products aimed at treating conditions such as melasma and post-inflammatory hyperpigmentation.

- Efficacy : A double-blind study comparing this compound with hydroquinone showed that while both compounds effectively reduced pigmentation, this compound had fewer side effects such as irritation and erythema .

2. Cosmetic Formulations

This compound is increasingly popular in cosmetic formulations due to its safety profile compared to other skin-lightening agents. It is often included in serums, creams, and lotions designed for skin brightening.

Q & A

Basic Research Questions

Q. What chromatographic techniques are optimal for assessing Homoarbutin purity during synthesis, and how should validation parameters be calibrated?

- Methodology : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water:acetonitrile, 0.1% formic acid). Validate via retention time consistency, spike recovery tests (>98%), and peak symmetry (asymmetry factor <1.2). Compare results against certified reference standards .

- Data Interpretation : Purity thresholds should align with ICH Q2(R1) guidelines, with impurities quantified via area normalization and confirmed via LC-MS .

Q. Which spectroscopic methods are most reliable for this compound structural elucidation, and how should conflicting spectral data be resolved?

- Experimental Design : Combine -/-NMR, FT-IR, and high-resolution mass spectrometry (HRMS). For ambiguous signals (e.g., overlapping protons), employ 2D NMR (COSY, HSQC) .

- Contradiction Analysis : Cross-validate spectral data with computational tools (e.g., ACD/Labs or MestReNova) and reference libraries (e.g., SciFinder). Discrepancies may arise from solvent polarity or tautomerism; replicate under controlled conditions .

Q. How can solvent systems and reaction conditions be optimized to maximize this compound yield while minimizing by-products?

- Synthesis Protocol : Test polar aprotic solvents (DMF, DMSO) at 60–80°C under nitrogen. Monitor reaction progression via TLC (silica gel, ethyl acetate:hexane 3:7). Quench with ice-water to precipitate crude product, followed by recrystallization (ethanol:water 4:1) .

- Yield Analysis : Calculate gravimetric yield and confirm via -NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Advanced Research Questions

Q. What experimental designs differentiate this compound’s antioxidant activity from pro-oxidant effects under physiological pH gradients?

- In Vitro Assays : Use DPPH/ABTS assays at pH 5.0 (lysosomal) and 7.4 (cytosolic). Include positive controls (e.g., ascorbic acid) and negative controls (vehicle-only). Measure ROS generation via dichlorofluorescein (DCFH-DA) fluorescence in HepG2 cells .

- Data Interpretation : Apply dose-response curves (0.1–100 µM) and Hill slope analysis. Pro-oxidant effects may emerge at >50 µM; validate via mitochondrial membrane potential assays (JC-1 staining) .

Q. How should statistical models address discrepancies in reported IC50 values of this compound across cancer cell lines?

- Meta-Analysis Framework : Aggregate data from ≥5 independent studies. Use mixed-effects models to account for variability in cell culture conditions (e.g., serum concentration, passage number). Apply Cohen’s d to quantify effect size heterogeneity .

- Sensitivity Analysis : Stratify by cell lineage (e.g., epithelial vs. mesenchymal) and assay type (MTT vs. ATP luminescence). Confounding factors like efflux pump activity (P-gp) require inhibition controls (e.g., verapamil) .

Q. What pharmacokinetic modeling strategies account for metabolite interference in this compound bioavailability studies?

- In Vivo Design : Administer -labeled this compound orally/in-travenously to rodents. Collect plasma at 0.5–24 h intervals. Quantify parent compound and glucuronide metabolites via LC-AMS (accelerator mass spectrometry) .

- Model Fitting : Use non-compartmental analysis (NCA) for AUC and . For nonlinear kinetics, apply Michaelis-Menten equations with Phoenix WinNonlin®. Validate metabolite clearance pathways via CYP450 isoform inhibition assays .

Q. How do molecular docking simulations enhance wet-lab validation of this compound’s enzyme interactions?

- Computational Workflow : Dock this compound into X-ray structures (PDB) of target enzymes (e.g., COX-2, tyrosinase) using AutoDock Vina. Score binding affinities (ΔG) and compare with mutagenesis data (e.g., Ala-scanning).

- Experimental Correlation : Validate docking poses via SPR (surface plasmon resonance) for measurements. Discrepancies >1 log unit suggest solvation/entropy effects; refine with MD simulations (NAMD/GROMACS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.